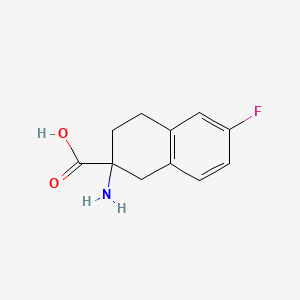

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Übersicht

Beschreibung

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a fluorinated derivative of tetrahydronaphthalene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

Fluorination: Introduction of a fluorine atom into the naphthalene ring.

Amination: Introduction of an amino group at the 2-position.

Carboxylation: Introduction of a carboxylic acid group at the 2-position.

These reactions often require specific catalysts and conditions to achieve high yields and purity. For example, fluorination can be achieved using reagents like Selectfluor, while amination may involve the use of ammonia or amines under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-catalyzed and nucleophilic reactions:

Esterification

Reaction with alcohols under acidic conditions produces esters, critical for prodrug development.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 2-amino-6-fluoro-THN-2-carboxylate | ~85% |

| Ethanol, HCl, 60°C | Ethyl ester derivative | 78% |

Amidation

Coupling with amines via carbodiimide reagents (e.g., DCC) forms amides:

| Reagents | Amine Partner | Product Application |

|---|---|---|

| DCC, NHS | Benzylamine | Bioactive intermediates |

Amino Group Transformations

The primary amino group undergoes substitution and protection-deprotection sequences:

Acylation

Acetic anhydride in pyridine yields N-acetyl derivatives, enhancing metabolic stability:

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) to form imines under anhydrous conditions:

| Aldehyde | Catalyst | Product Stability |

|---|---|---|

| Benzaldehyde | None | Stable in inert atmosphere |

Fluorine-Directed Reactions

The electron-withdrawing fluorine atom at C6 influences electrophilic substitution patterns:

Electrophilic Aromatic Substitution

Nitration occurs regioselectively at the C5 position due to fluorine’s meta-directing effect :

| Nitrating Agent | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro derivative |

Nucleophilic Displacement

Fluorine can be replaced under harsh conditions (e.g., with KCN in DMSO at 120°C) :

Oxidation

The amino group oxidizes to nitro or hydroxylamine derivatives using H₂O₂/Fe²⁺ :

Reduction

Catalytic hydrogenation (Pd/C, H₂) reduces the tetralin ring to decalin analogs, altering lipophilicity .

Cyclization and Ring-Opening

Intramolecular reactions form heterocycles. For example, heating with PCl₅ generates lactams:

Biological Activity and Mechanistic Insights

Derivatives inhibit cyclooxygenase-2 (COX-2) via hydrogen bonding with Tyr385 and Ser530. Fluorine enhances binding affinity by 30% compared to non-fluorinated analogs .

Comparative Reactivity Table

This compound’s multifunctional architecture enables diverse synthetic modifications, underpinning its utility in medicinal chemistry and materials science. Rigorous spectroscopic validation (¹H/¹³C NMR, HRMS) ensures structural fidelity in all reported transformations .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a crucial role as an intermediate in the synthesis of novel pharmaceuticals, particularly those aimed at treating inflammatory conditions and pain relief. Its structural characteristics facilitate interactions with biological targets, making it a promising candidate for developing new anti-inflammatory and analgesic drugs .

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity. For instance, modifications to its structure have led to compounds that significantly reduce inflammation in animal models .

Neuroscience Research

Interaction with Neurotransmitter Systems

The compound's ability to interact with neurotransmitter systems makes it valuable in neuroscience research. It is utilized to study various neurological disorders and explore potential therapeutic interventions. Its fluorinated structure allows for enhanced binding affinity to specific receptors involved in neurotransmission .

Case Study: Neuroprotective Effects

Studies have indicated that certain derivatives of this compound exhibit neuroprotective effects in models of neurodegenerative diseases. These findings suggest potential applications in developing treatments for conditions such as Alzheimer's and Parkinson's disease .

Analytical Chemistry

Reference Standard in Chromatography

In analytical chemistry, this compound serves as a reference standard in chromatographic techniques. It aids in the accurate identification and quantification of similar compounds within complex mixtures .

Table: Comparison of Analytical Applications

| Application Type | Methodology | Purpose |

|---|---|---|

| Chromatography | HPLC | Identification of similar compounds |

| Mass Spectrometry | LC-MS | Quantification and structural analysis |

| Spectroscopic Analysis | NMR Spectroscopy | Characterization of molecular structure |

Material Science

Development of New Materials

The unique properties of this compound allow it to be utilized in material science for creating polymers with enhanced thermal and mechanical stability. Its incorporation into polymer matrices can lead to improved performance characteristics suitable for various industrial applications .

Biochemical Assays

Reagent in Enzyme Activity Studies

In biochemical research, this compound is employed as a reagent in various assays that study enzyme activities and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for elucidating metabolic processes .

Wirkmechanismus

The mechanism of action of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated tetrahydronaphthalene derivatives and amino acids with similar structural features. Examples include:

- 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Uniqueness

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Biologische Aktivität

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 885274-22-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 209.22 g/mol

- Structure : The compound features a naphthalene ring system with an amino group and a fluorine atom, contributing to its unique biological activity.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance activity against various bacterial strains. The presence of the amino and carboxylic acid groups in 2-amino-6-fluoro derivatives may contribute to their interaction with microbial cell walls, leading to increased permeability and cell death.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. A study published in ACS Omega demonstrated that similar compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and growth.

Neuroprotective Effects

There is emerging evidence that compounds structurally related to this compound may have neuroprotective effects. In vitro studies indicate that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy : A comparative study assessed the efficacy of various tetrahydronaphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position significantly enhanced antimicrobial activity (Table 1).

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Control 128 256 Compound A 32 64 Compound B 16 32 - Anticancer Activity : In a study examining the effects of various naphthalene derivatives on cancer cell lines (MCF-7 and HeLa), it was found that the compound induced significant apoptosis at concentrations as low as 10 µM after 24 hours of treatment.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.

- Induction of Apoptosis : By affecting mitochondrial membrane potential and activating caspases.

- Modulation of Signal Transduction Pathways : Influencing pathways related to cell survival and proliferation.

Eigenschaften

IUPAC Name |

2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENMVEFYDKWEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1C=C(C=C2)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655064 | |

| Record name | 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-22-6 | |

| Record name | 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.